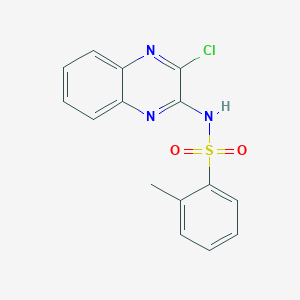

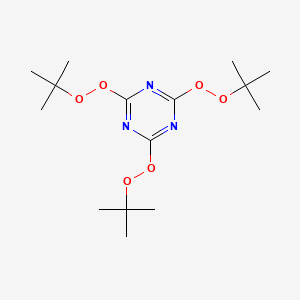

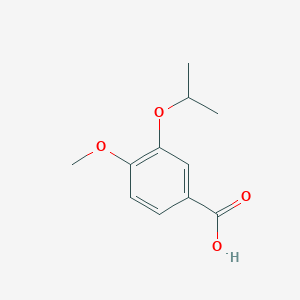

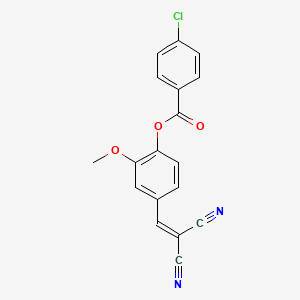

![molecular formula C16H13F3O2S B1621456 Methyl 3-([[3-(trifluoromethyl)phenyl]thio]methyl)benzoate CAS No. 650617-47-3](/img/structure/B1621456.png)

Methyl 3-([[3-(trifluoromethyl)phenyl]thio]methyl)benzoate

Overview

Description

“Methyl 3-([[3-(trifluoromethyl)phenyl]thio]methyl)benzoate” is a complex organic compound. It contains a trifluoromethyl group, which is a functional group in organic chemistry consisting of three fluorine atoms attached to a carbon atom . This compound also contains a benzoate group, which is the ester of benzoic acid .

Molecular Structure Analysis

The molecular structure of “Methyl 3-([[3-(trifluoromethyl)phenyl]thio]methyl)benzoate” can be deduced from its name and the structures of similar compounds. It contains a trifluoromethyl group (-CF3), a phenyl group (C6H5), a thiomethyl group (-SCH3), and a benzoate group (C6H5COO-) .Physical And Chemical Properties Analysis

“Methyl 3-([[3-(trifluoromethyl)phenyl]thio]methyl)benzoate” is a liquid at 20°C. It has a boiling point of 198°C and a flash point of 40°C. Its specific gravity is 1.30 at 20/20°C, and its refractive index is 1.45 .Scientific Research Applications

Ophthalmology: Antiglaucoma Agent Synthesis

This compound is used in the synthesis of travoprost , an antiglaucoma agent. The trifluoromethyl group in the compound contributes to the biological activity, making it effective in reducing intraocular pressure .

Pharmacology: Drug Development

The trifluoromethyl group is a common pharmacophore in many FDA-approved drugs. It’s incorporated into potential drug molecules for its pharmacological activities, including anti-inflammatory and anticancer properties .

Organic Synthesis: Intermediate for Complex Molecules

In organic synthesis, this compound serves as an intermediate for constructing more complex molecules. Its unique structure allows for various chemical transformations, essential in developing new synthetic routes .

Chemical Research: Structural Analysis

Medicinal Chemistry: Fluorine-Containing Drug Molecules

The compound’s trifluoromethyl group is significant in medicinal chemistry, as fluorine-containing compounds exhibit unique behaviors and applications in medicine .

Agrochemical Research: Synthesis of Active Ingredients

In agrochemical research, the trifluoromethyl group is used in the synthesis of active ingredients due to its ability to enhance biological activity and stability of the compounds .

Biochemistry: Protein Stability and Dynamics

The trifluoromethyl group’s physicochemical effects are studied in biochemistry, particularly in protein stability and dynamics. Its incorporation into amino acids like proline can be used for NMR labeling and understanding protein behavior .

Safety and Hazards

“Methyl 3-([[3-(trifluoromethyl)phenyl]thio]methyl)benzoate” is classified as a flammable liquid and vapor. It can cause skin and eye irritation. Safety measures include wearing protective gloves, eye protection, and face protection. In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish .

Mechanism of Action

Target of Action

Compounds with similar structures have been used in various chemical reactions, such as the suzuki–miyaura coupling .

Mode of Action

It’s worth noting that compounds with similar structures have been used in suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the transfer of formally nucleophilic organic groups from boron to palladium .

Pharmacokinetics

The compound has a molecular weight of 32633 , which could potentially influence its bioavailability and pharmacokinetic properties.

properties

IUPAC Name |

methyl 3-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F3O2S/c1-21-15(20)12-5-2-4-11(8-12)10-22-14-7-3-6-13(9-14)16(17,18)19/h2-9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBTPPDFBUNUWMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)CSC2=CC=CC(=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50381679 | |

| Record name | methyl 3-({[3-(trifluoromethyl)phenyl]thio}methyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-([[3-(trifluoromethyl)phenyl]thio]methyl)benzoate | |

CAS RN |

650617-47-3 | |

| Record name | methyl 3-({[3-(trifluoromethyl)phenyl]thio}methyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

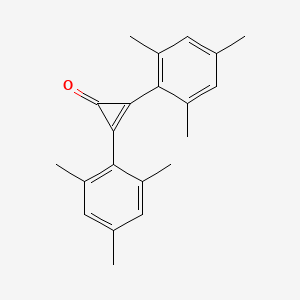

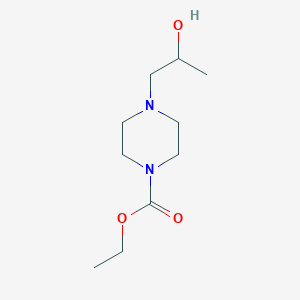

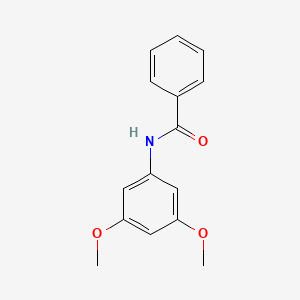

![4-[Methyl(phenyl)sulfamoyl]benzoic acid](/img/structure/B1621376.png)